diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5-position and two ester groups at the 3 and 4 positions of the pyrazole ring. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The molecular weight of the compound is 239.2677 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves the iodination of diethyl 1H-pyrazole-3,4-dicarboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a diethyl 5-amino-1H-pyrazole-3,4-dicarboxylate, while a coupling reaction with a boronic acid would produce a biaryl derivative.
Scientific Research Applications
Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1H-pyrazole-3,4-dicarboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.
Diethyl 3,5-diiodo-1H-pyrazole-4-carboxylate:
Uniqueness
Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is unique due to the specific positioning of the iodine atom and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c1-3-15-8(13)5-6(9(14)16-4-2)11-12-7(5)10/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKMPVJAHWHZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(=O)OCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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